5-(2-cyclohexylethyl)-1H-pyrazol-3-amine
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Overview
Description
5-(2-cyclohexylethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclohexylethyl)-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclohexylethyl group. One common method is the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The cyclohexylethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-cyclohexylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
5-(2-cyclohexylethyl)-1H-pyrazol-3-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-cyclohexylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-phenylethyl)-1H-pyrazol-3-amine
- 5-(2-methylcyclohexylethyl)-1H-pyrazol-3-amine
- 5-(2-cyclohexylmethyl)-1H-pyrazol-3-amine
Uniqueness
5-(2-cyclohexylethyl)-1H-pyrazol-3-amine is unique due to the presence of the cyclohexylethyl group, which can influence its steric and electronic properties
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-(2-cyclohexylethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H3,12,13,14) |
InChI Key |
VGIZLNPSOGCOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=NN2)N |
Origin of Product |
United States |
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